Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3,(H2,8,9) |
InChI Key |
KVZVFTPFVLIYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Condensation with Methylhydrazine
A common approach to pyrazole derivatives is the condensation of methylhydrazine with suitable diketone or ketoester intermediates. The process involves:
Step 1: Preparation of α-substituted carbonyl intermediate
An α,β-unsaturated ester or diketone is reacted with an appropriate alkyl or halogenated acetyl derivative under controlled temperature and solvent conditions to form an intermediate α-substituted carbonyl compound.
Step 2: Condensation and cyclization
The intermediate is condensed with methylhydrazine in aqueous or alcoholic solution at low temperatures (e.g., -30 °C to 0 °C) in the presence of a catalyst such as sodium iodide or potassium iodide. This step promotes cyclization to the pyrazole ring.
Step 3: Acidification and purification
After cyclization, acidification is performed to precipitate the crude pyrazole product, which is then purified by recrystallization from alcohol-water mixtures (e.g., methanol-water, ethanol-water) to obtain high purity product.
This method is exemplified in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where 2,2-difluoroacetyl halide reacts with α,β-unsaturated ester followed by methylhydrazine condensation and recrystallization to yield the pyrazole carboxylic acid with >99.5% purity and high yield (~75-95%).
Use of Dimethylaminomethylene Intermediates
An alternative synthetic route involves:
- Formation of 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivatives by condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone.
- Subsequent reaction of this diketone intermediate with methylhydrazine at low temperature to form 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivatives.
- Oxidation under alkaline conditions and acidification to yield 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids.
This pathway is noted for its short reaction route, low raw material cost, high atom economy, and suitability for industrial scale synthesis.
Esterification to Methyl Carboxylate
The carboxylic acid group at the 4-position can be esterified to the methyl ester by:
- Treating the pyrazole-4-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Alternatively, methyl ester intermediates can be directly formed during initial synthesis steps by using methyl esters of α,β-unsaturated esters or by esterification post-pyrazole formation.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position can be introduced by:
- Direct substitution if a suitable leaving group is present at the 3-position.
- Reduction of nitro or other precursor groups at the 3-position after pyrazole ring formation.
- Alternatively, using amino-substituted hydrazine derivatives in the condensation step.
However, specific methods for the 3-amino substitution on methyl 1,5-dimethyl-pyrazole-4-carboxylate are less documented and may require tailored synthetic strategies.
Reaction Conditions and Optimization Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Substitution/Hydrolysis | 2,2-difluoroacetyl halide, α,β-unsaturated ester, triethylamine or N,N-diisopropylethylamine, solvents (dioxane, THF, DCM), low temperature (-5 to 5 °C) | Acid-binding agent controls side reactions; molar ratios critical (1:0.95-0.98:1.0-1.5) |
| Condensation/Cyclization | Methylhydrazine aqueous solution (≥40% mass), catalyst (NaI or KI), low temperature (-30 to 0 °C), then heating (50-120 °C) | Catalyst enhances cyclization; temperature controls reaction rate and selectivity |
| Acidification | Acid (e.g., HCl), temperature control (~10 °C) | Precipitates crude product for isolation |
| Recrystallization | Alcohol-water mixtures (methanol, ethanol, isopropanol), 35-65% alcohol proportion | Purifies product to >99.5% chemical purity |
Yield and Purity
- Yields reported for related pyrazole carboxylic acids range from 75% to 95% depending on the method and scale.
- Purity after recrystallization can reach above 99.5%, with significant reduction in isomeric impurities.
- Reaction isomers are minimized by controlling temperature, reagent ratios, and choice of catalyst.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Outcome/Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| α-Substituted carbonyl intermediate formation | 2,2-difluoroacetyl halide + α,β-unsaturated ester + base, low temp | α-Difluoroacetyl intermediate | ~Quantitative | - |
| Condensation with methylhydrazine | Methylhydrazine aqueous solution + catalyst (NaI/KI), low temp to heating | Crude pyrazole carboxylic acid | 75-95 | ~90-95 |
| Acidification and isolation | Acidification (HCl), cooling | Precipitated crude product | - | - |
| Recrystallization | Alcohol-water solvent mixture | Pure this compound (or analog) | - | >99.5 |
Research Findings and Industrial Relevance
- The described preparation methods emphasize simplicity, high yield, and purity, suitable for scale-up.
- Use of readily available raw materials and mild reaction conditions reduces cost and environmental impact.
- Catalyst selection and reaction temperature control are critical for minimizing isomer formation and maximizing product quality.
- The methodologies are adaptable for synthesizing various substituted pyrazole derivatives, including amino-substituted and methylated analogs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
- Ethyl 3-Anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate (): Key Difference: The amino group (-NH₂) at position 3 is replaced with an anilino (-NHPh) group, and the ester is ethyl rather than methyl. The ethyl ester may slow hydrolysis compared to the methyl analog, affecting metabolic stability .
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid (): Key Difference: A methyl group replaces the amino group at position 3, and the ester is replaced with a carboxylic acid (-COOH). Impact: The absence of the amino group eliminates hydrogen-bonding capacity, reducing polarity. The carboxylic acid increases acidity (pKa ~4–5) and aqueous solubility compared to the methyl ester .
Substituent Variations at Position 4
1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid ():
- Key Difference : The methyl ester is replaced with a carboxylic acid.
- Impact : The acid form is more polar and less volatile, making it suitable for ionic interactions in coordination chemistry or as a precursor for salt formation. However, it may exhibit lower membrane permeability than the ester derivative .
- Ethyl 1,5-Dimethyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (): Key Difference: Similar ester group (ethyl) but with an anilino substituent at position 3. Impact: The ethyl ester’s slower hydrolysis rate could enhance metabolic stability in drug design, while the anilino group may confer distinct electronic effects (e.g., resonance stabilization) .
Structural Modifications in Dihydropyrazole Derivatives
- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (): Key Difference: A dihydropyrazole core with carboximidamide (-C(=NH)NH₂) at position 1 and aryl substituents at positions 3 and 4. Impact: The reduced aromaticity (dihydropyrazole) may decrease thermal stability.
Complex Hybrid Derivatives
- Coumarin-Pyrimidinone Hybrids (): Key Difference: Incorporation of coumarin and pyrimidinone moieties into the pyrazole scaffold. Impact: Coumarin introduces fluorescence properties, enabling applications in bioimaging.
Comparative Data Table
Biological Activity
Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate (MDPC) is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
MDPC is characterized by the presence of an amino group and two methyl groups on the pyrazole ring, along with a carboxylate functional group. Its molecular formula is . The structural features of MDPC allow it to interact with various biological targets, influencing several biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that MDPC exhibits significant antibacterial properties against clinically isolated strains. This makes it a promising candidate for further development as an antimicrobial agent. The compound's mechanism of action may involve interference with bacterial resistance mechanisms, which warrants further investigation into its therapeutic potential against resistant strains .
Table 1: Antimicrobial Activity of MDPC
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
MDPC has also been evaluated for its anticancer properties . In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including lung cancer (H460), colorectal cancer (HT-29), and breast cancer (MCF-7). The compound's effectiveness in these assays suggests that it may act through multiple mechanisms, potentially including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Studies
A study assessed the antiproliferative effects of MDPC on several cancer cell lines:
- Cell Lines Tested : H460, A549, HT-29, MCF-7
- Results :
- Significant inhibition of cell proliferation was observed at concentrations ranging from 10 to 50 µM.
- The IC50 values varied across different cell lines, indicating selective cytotoxicity.
Mechanistic Insights
Molecular docking studies have been conducted to understand how MDPC interacts with specific biological targets. These simulations suggest that MDPC binds effectively to enzymes and receptors involved in cancer progression and bacterial resistance .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole ring can significantly influence the biological activity of MDPC. For instance, derivatives with additional functional groups have shown enhanced potency against certain bacterial strains and improved anticancer activity .
Table 2: Structure-Activity Relationships of Pyrazole Derivatives
| Compound | Activity Type | IC50/ MIC |
|---|---|---|
| MDPC | Antibacterial | 16 µg/mL |
| Derivative A | Anticancer | IC50 = 25 µM |
| Derivative B | Antimicrobial | MIC = 8 µg/mL |
Q & A
Basic: What are the standard synthetic routes for Methyl 3-amino-1,5-dimethyl-pyrazole-4-carboxylate, and what key intermediates are involved?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions to form pyrazole intermediates. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative . Additional steps may include esterification or functionalization with amines or halides, as seen in the synthesis of related pyrazole-3-carboxamides using chloroacetyl chloride and triethylamine . Key intermediates often involve pyrazole esters or nitriles, which are further modified to introduce amino or methyl groups .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
1H/13C NMR spectroscopy is critical for confirming the substitution pattern on the pyrazole ring and ester/amino groups. For instance, coupling constants in NMR can distinguish between regioisomers . IR spectroscopy helps identify functional groups like C=O (ester) and N-H (amine). X-ray crystallography provides definitive structural confirmation, as demonstrated in studies resolving pyrazole-4-carboxylic acid derivatives . Mass spectrometry (LC-MS or HRMS) validates molecular weight and fragmentation patterns, particularly for intermediates in multi-step syntheses .
Advanced: How can computational methods complement experimental data in resolving structural ambiguities of pyrazole derivatives?
Answer:
Density Functional Theory (DFT) calculations can predict vibrational frequencies, NMR chemical shifts, and electron density distributions, which are cross-validated with experimental data to resolve ambiguities. For example, DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid matched experimental IR and NMR spectra, confirming tautomeric forms . Molecular docking or MD simulations may also predict biological activity, aiding in the prioritization of synthetic targets .
Advanced: What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in cyclocondensation steps .
- Catalysis: Use of bases like K2CO3 or triethylamine improves nucleophilic substitution efficiency .
- Temperature Control: Reflux conditions (e.g., 80°C for 10 hours) optimize cyclization while minimizing side reactions .
- Purification: Silica gel chromatography or recrystallization from THF/EtOH removes byproducts like unreacted esters or halides .
Advanced: How do substituent variations on the pyrazole ring influence the compound's reactivity in subsequent functionalization reactions?
Answer:
Electron-withdrawing groups (e.g., -NO2, -CF3) at the 1- and 5-positions increase electrophilicity at the 4-carboxylate position, facilitating nucleophilic attacks (e.g., amidation) . Methyl groups at the 1- and 5-positions (as in the target compound) sterically hinder some reactions but improve thermal stability. Substituent effects are quantified via Hammett constants or computational electrostatic potential maps .
Advanced: In cases of contradictory spectroscopic data (e.g., NMR vs. X-ray), what methodological approaches can confirm the compound's configuration?
Answer:
- Cross-Validation: Compare experimental NMR/IR data with DFT-predicted spectra to identify discrepancies .
- Single-Crystal X-ray Diffraction: Resolves ambiguities in regiochemistry or tautomerism, as seen in studies of pyrazole-3-carboxylic acids .
- Dynamic NMR: Detects rotational barriers or tautomeric equilibria in solution that static NMR might miss .
- Isotopic Labeling: 15N or 13C labeling can clarify ambiguous peak assignments in complex spectra .
Advanced: What are the challenges in designing biologically active derivatives of this compound, and how are they addressed?
Answer:
- Bioavailability: The ester group may reduce solubility; hydrolysis to the carboxylic acid or substitution with hydrophilic groups (e.g., sulfonamides) improves permeability .
- Selectivity: Substituents at the 3-amino position (e.g., benzyl, aryl) are tuned via structure-activity relationship (SAR) studies to minimize off-target effects .
- Metabolic Stability: Introducing electron-withdrawing groups or fluorine atoms reduces CYP450-mediated degradation, as demonstrated in pyrazole-based drug candidates .
Advanced: How are kinetic and thermodynamic products controlled during the synthesis of pyrazole derivatives?
Answer:
- Temperature: Low temperatures favor kinetic products (e.g., metastable intermediates), while prolonged heating drives thermodynamic control (e.g., cyclized products) .
- Catalysis: Lewis acids (e.g., ZnCl2) stabilize transition states in cyclocondensation, steering reactions toward thermodynamically stable isomers .
- Solvent Polarity: Polar solvents stabilize charged intermediates, favoring pathways with lower activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
